Physicochemical characteristics of cyclopropylmethyl aminoacetal derivatives
Physicochemical characteristics of cyclopropylmethyl aminoacetal derivatives
An In-Depth Technical Guide to the Physicochemical Characteristics of Cyclopropylmethyl Aminoacetal Derivatives
Abstract
In modern medicinal chemistry, the rational design of drug candidates hinges on the strategic combination of functional moieties to optimize pharmacokinetic and pharmacodynamic profiles. Cyclopropylmethyl aminoacetal derivatives represent a novel class of compounds engineered by integrating three key structural motifs: the metabolically robust cyclopropylmethyl group, the versatile amino acid scaffold, and the functionally flexible aminoacetal linker. This technical guide provides a comprehensive overview of the core physicochemical characteristics of these derivatives. We will explore a generalized synthetic strategy, detail the critical analytical techniques for structural elucidation, and present a systematic workflow for determining key physicochemical parameters, including lipophilicity (logP), aqueous solubility, acid dissociation constant (pKa), and chemical stability. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems to ensure scientific integrity. This document serves as a foundational resource for researchers engaged in the design, synthesis, and development of this promising class of molecules.
Introduction: The Strategic Integration of Key Moieties in Drug Design
The therapeutic efficacy and viability of a small molecule drug candidate are intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to engage with its biological target. The cyclopropylmethyl aminoacetal scaffold is a deliberate convergence of three distinct molecular components, each chosen for its proven value in drug design.
The Cyclopropylmethyl Group: A Privileged Scaffold
The cyclopropyl ring is a highly valuable substituent in drug discovery.[1] Its rigid, three-dimensional structure offers a predictable vector for substituent placement, while its unique electronic properties, characterized by enhanced π-character in its C-C bonds, can favorably modulate molecular interactions.[1] Critically, the cyclopropyl group, particularly the cyclopropylmethyl (CPM) moiety, is known to enhance metabolic stability.[2][3][4] The high C-H bond dissociation energy reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can decrease clearance rates and prolong the in-vivo half-life of a drug.[5]
Amino Acids: Versatility Beyond Protein Synthesis
Amino acids are fundamental biological building blocks but also serve as versatile scaffolds in medicinal chemistry. They introduce chiral centers and provide functional groups (amino and carboxyl) that can participate in hydrogen bonding and salt-bridge formation with biological targets.[6] Furthermore, incorporating amino acid-based structures can leverage endogenous amino acid transporters to improve drug absorption and distribution.[7]
The Aminoacetal Functional Group: A Versatile Linker and Prodrug Moiety
Aminoacetals are unique functional groups that can act as stable linkers or as prodrug moieties susceptible to hydrolysis under specific pH conditions, such as the acidic environment of endosomes or tumors. This tunable stability makes them valuable for controlled drug release applications. The synthesis of α-aminoacetals can be achieved through various modern organic chemistry methods, including the coupling of imines with diols or decarboxylative couplings.[8]
The combination of these three moieties yields a molecular architecture with the potential for high metabolic stability, tailored target interactions, and controlled release profiles, making it a compelling area of investigation for drug development professionals.
Synthesis and Structural Elucidation
A robust and verifiable synthetic pathway is paramount to generating high-quality compounds for physicochemical analysis. Below is a generalized, yet logically sound, strategy for the synthesis of cyclopropylmethyl aminoacetal derivatives, followed by the essential spectroscopic techniques for structural verification.
Proposed Synthetic Strategy
The proposed synthesis is a multi-step process that begins with the formation of a core α-amino acid structure, followed by installation of the cyclopropylmethyl group and subsequent acetal formation.
Caption: Generalized workflow for the synthesis of cyclopropylmethyl aminoacetal derivatives.
Generalized Synthetic Protocol
-
Step 1: Strecker Amino Acid Synthesis. An aldehyde (R-CHO) is treated with ammonia (NH₃) and a cyanide source (e.g., KCN) in a suitable solvent. This reaction forms an intermediate α-amino nitrile.[9] Subsequent hydrolysis of the nitrile group with strong aqueous acid (e.g., HCl) yields the corresponding racemic α-amino acid.[9]
-
Step 2: N-Alkylation with Cyclopropylmethyl Group. The primary amino group of the synthesized amino acid is alkylated using cyclopropylmethyl bromide in the presence of a non-nucleophilic base to prevent side reactions. This step introduces the critical cyclopropylmethyl moiety.
-
Step 3: Reduction and Acetal Formation. The carboxylic acid group of the N-alkylated amino acid is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄), yielding an N-cyclopropylmethyl amino alcohol. This intermediate is then reacted with an appropriate aldehyde or ketone in the presence of a diol (e.g., ethylene glycol) under acidic catalysis to form the final aminoacetal derivative.[8][10]
Structural Verification: Spectroscopic Techniques
Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a complete structural picture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic compounds.[11][12]
-
¹H NMR: Provides information on the number and electronic environment of protons in the molecule.[13][14] Expected signals would include characteristic peaks for the cyclopropyl protons (typically upfield, ~0-1 ppm), the acetal proton, and the protons on the amino acid backbone.
-
¹³C NMR & DEPT: Reveals the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups, confirming the carbon skeleton.[12]
-
2D NMR (COSY, HSQC, HMBC): These techniques establish connectivity between atoms, confirming how the different fragments (cyclopropylmethyl, amino acid, acetal) are linked together.[15]
-
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound with high accuracy.[16][17] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.[18][19] The fragmentation pattern can also offer additional structural clues.
Core Physicochemical Characterization
A molecule's physicochemical profile dictates its "drug-like" properties. A standardized workflow ensures that data is reproducible and relevant for downstream decision-making.
Experimental Workflow for Physicochemical Characterization
Caption: Standardized workflow for determining the core physicochemical profile.
Determination of Lipophilicity (logP/logD)
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of membrane permeability and oral absorption.
-
Causality: The traditional shake-flask method is labor-intensive.[20] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and efficient indirect method for determining logP.[21][22] It correlates the retention time of a compound on a hydrophobic stationary phase with the retention times of known reference standards.
-
Step-by-Step Protocol (RP-HPLC Method):
-
System Preparation: Use a C18 column and an isocratic mobile phase of methanol/water or acetonitrile/water buffered to a specific pH (e.g., pH 7.4 for logD).
-
Calibration: Prepare a series of reference standards with well-established logP values. Inject each standard and record its retention time (t_R).
-
Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil) to determine the column's dead time.
-
Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t₀) / t₀.
-
Generate Calibration Curve: Plot logP (Y-axis) versus log(k') (X-axis) for the standards. The relationship should be linear.
-
Sample Analysis: Dissolve the test derivative in the mobile phase, inject it into the HPLC system, and determine its retention time.
-
logP Calculation: Calculate log(k') for the test compound and use the linear regression equation from the calibration curve to determine its logP value.[20][23]
-
Measurement of Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability.
-
Causality: Two types of solubility are relevant: kinetic and thermodynamic. Kinetic solubility is measured from a DMSO stock solution and is useful for high-throughput screening in early discovery.[24][25] Thermodynamic solubility represents the true equilibrium solubility of the solid form and is critical for pre-formulation.[26]
-
Step-by-Step Protocol (Kinetic Turbidimetric Solubility):
-
Compound Preparation: Prepare a high-concentration stock solution of the derivative in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Aqueous Dilution: Dilute each concentration (e.g., 1:50) into an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be low (e.g., 2%).[27]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 1-2 hours) to allow for precipitation.
-
Measurement: Read the absorbance or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control.[27]
-
pKa Determination
The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.
-
Causality: For compounds with ionizable groups, such as the amino group in these derivatives, potentiometric titration is a highly precise and reliable method for pKa determination.[28][29] It involves monitoring pH changes as a titrant is added to the sample solution.
-
Step-by-Step Protocol (Potentiometric Titration):
-
System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4, 7, and 10).[28]
-
Sample Preparation: Accurately weigh and dissolve the derivative in water or a water/co-solvent mixture to a known concentration (e.g., 1 mM). Purge the solution with nitrogen to remove dissolved CO₂.[28]
-
Titration: Place the solution in a jacketed vessel at a constant temperature. While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic group).
-
Data Recording: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (Y-axis) versus the volume of titrant added (X-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[30][31]
-
Chemical Stability
Assessing a compound's stability under various conditions is essential for determining its shelf-life and identifying potential degradation pathways.
-
Causality: The International Council for Harmonisation (ICH) provides globally accepted guidelines for stability testing, ensuring that data is robust and suitable for regulatory submissions.[32][33] Forced degradation (stress testing) is used to identify likely degradation products and establish the stability-indicating nature of analytical methods.[34]
-
Step-by-Step Protocol (Forced Degradation Study):
-
Sample Preparation: Prepare solutions of the derivative in various media: acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂). Also, expose the solid compound to heat (e.g., 60°C) and photolytic conditions as per ICH Q1B.[34][35]
-
Incubation: Store the samples under these conditions for a defined period (e.g., 24-48 hours).
-
Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method (typically with UV or MS detection).
-
Quantification: Quantify the amount of the parent compound remaining and identify any major degradation products.
-
Reporting: Report the percentage of degradation under each stress condition to build a stability profile. Long-term stability studies should follow ICH Q1A(R2) guidelines for storage conditions and duration.[35][36]
-
Data Interpretation and Application in Drug Development
The data generated from these experiments form a cohesive profile that guides the optimization of a lead compound.
Representative Physicochemical Data
The following table summarizes hypothetical, yet plausible, physicochemical data for a representative cyclopropylmethyl aminoacetal derivative.
| Parameter | Method | Condition | Representative Value | Implication for Drug Development |
| Molecular Weight | HRMS | - | 345.25 g/mol | Within the range for good oral bioavailability (Lipinski's Rule). |
| logP | RP-HPLC | - | 2.8 | Indicates good lipophilicity for membrane permeability.[22] |
| logD | RP-HPLC | pH 7.4 | 1.9 | Lower than logP due to basicity; reflects effective lipophilicity at physiological pH. |
| Aqueous Solubility | Kinetic Turbidimetry | pH 7.4 PBS | 75 µg/mL | Sufficient solubility for many in vitro assays and potential for oral absorption.[25] |
| pKa | Potentiometric Titration | 25 °C | 8.5 (Amine) | Compound will be mostly protonated in the stomach and partially protonated in the intestine.[31] |
| Chemical Stability | Forced Degradation | 0.1 M HCl, 24h | >95% remaining | Stable in acidic conditions, suggesting good gastric stability. |
| Chemical Stability | Forced Degradation | 0.1 M NaOH, 24h | 80% remaining | Shows some susceptibility to base-catalyzed hydrolysis, possibly at the acetal. |
Structure-Property Relationships (SPRs)
By synthesizing and analyzing a series of analogues, researchers can establish clear SPRs:
-
Modulating Lipophilicity: Altering the 'R' group on the parent amino acid can systematically tune the logP value.
-
Improving Solubility: Introducing polar functional groups or leveraging the basicity of the amino group to form salts can enhance aqueous solubility.
-
Tuning pKa: The substitution pattern near the amino group can influence its basicity, thereby altering the pKa and the ionization profile at physiological pH.[1]
Conclusion
Cyclopropylmethyl aminoacetal derivatives are a rationally designed class of compounds with significant potential in drug discovery. Their unique architecture offers a promising balance of metabolic stability, structural versatility, and functional adaptability. A thorough and systematic characterization of their core physicochemical properties—lipophilicity, solubility, pKa, and stability—is fundamental to unlocking this potential. The experimental workflows and analytical protocols detailed in this guide provide a robust framework for generating the high-quality, reproducible data needed to assess their viability as drug candidates and to guide future molecular optimization efforts. By understanding and applying these principles, researchers can effectively advance the development of this promising molecular scaffold.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
Wesleyan University. (2026, February 11). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]
-
Purple Diamond. (2025, January 21). Understanding ICH Guidelines for Stability Testing. Retrieved from [Link]
-
Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Soares, J. X., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
International Journal of Pharmaceutics. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]
-
Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
-
Ovalab. (2026, February 18). Stability Testing (ICH Guidelines) — Pharmaceutical Shelf Life. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2008, November 15). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2023, April 28). Synthesis of α-amino carbonyl compounds: a brief review. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]
-
MDPI. (2022, September 30). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]
-
Pharmaceuticals (Basel). (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Chemical Science. (2025, October 15). Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. PMC. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2016, October 13). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]
-
RSC Publishing. (2025, October 15). Cyclopropylmethyl S -adenosyl- l -methionine: an enzymatic cyclopropylmethyl donor. Retrieved from [Link]
-
Shimadzu. (n.d.). Novel GC-MS Ionization Technique to Identify Unknown Compounds. Retrieved from [Link]
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Preparation of α-aminothioamides from aldehydes. Retrieved from [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropylmethyl S -adenosyl- l -methionine: an enzymatic cyclopropylmethyl donor - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06767G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. α-Aminoketone synthesis by addition [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 14. jchps.com [jchps.com]
- 15. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 16. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
- 19. scribd.com [scribd.com]
- 20. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 21. longdom.org [longdom.org]
- 22. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. enamine.net [enamine.net]
- 25. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 30. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 31. dergipark.org.tr [dergipark.org.tr]
- 32. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 33. ICH Official web site : ICH [ich.org]
- 34. ema.europa.eu [ema.europa.eu]
- 35. ovalab.cz [ovalab.cz]
- 36. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
